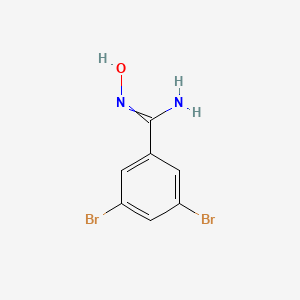

(E)-3,5-dibromo-N'-hydroxybenzene-1-carboximidamide

CAS No.:

Cat. No.: VC15882364

Molecular Formula: C7H6Br2N2O

Molecular Weight: 293.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Br2N2O |

|---|---|

| Molecular Weight | 293.94 g/mol |

| IUPAC Name | 3,5-dibromo-N'-hydroxybenzenecarboximidamide |

| Standard InChI | InChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |

| Standard InChI Key | RODPODHLUZMCNX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C(=NO)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3,5-dibromo-N'-hydroxybenzenecarboximidamide, reflects its benzene ring substituted with bromine atoms at positions 3 and 5, alongside a carboximidamide group (-C(=NO)NH₂) at position 1. The (E)-stereochemistry arises from the antiperiplanar arrangement of the hydroxylamine (-NHOH) and benzene ring relative to the imine double bond.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Br₂N₂O |

| Molecular Weight | 293.94 g/mol |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C(=NO)N |

| InChI Key | RODPODHLUZMCNX-UHFFFAOYSA-N |

| PubChem CID | 130785415 |

| Solubility (Predicted) | Low in water; moderate in DMSO |

The Standard InChI (InChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)) confirms the connectivity and stereochemistry.

Halogen Bonding and Electronic Effects

Bromine’s σ-hole potential enhances intermolecular interactions, particularly with electron-rich regions of biomolecules. Computational studies suggest that the 3,5-dibromo substitution pattern amplifies electrostatic contributions, enabling strong binding to enzyme active sites . For instance, the σ-hole magnitude on bromine in this compound is comparable to that in CF₃Br (a known halogen-bond donor), facilitating interactions with Lewis bases like amino acid residues .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

-

Bromination of Benzene Precursors: Electrophilic bromination of a substituted benzene derivative introduces bromine atoms at positions 3 and 5.

-

Carboximidamide Formation: Reaction with hydroxylamine under controlled pH and temperature yields the carboximidamide group.

-

Stereochemical Control: The (E)-configuration is achieved via kinetic control during imine bond formation, often using aprotic solvents like dichloromethane .

Critical Parameters:

-

Temperature: Maintained below 40°C to prevent undesired tautomerization.

-

Catalysts: DMAP (4-dimethylaminopyridine) enhances acylation efficiency in intermediate steps .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound competitively inhibits DNA ligases, essential for DNA replication and repair. Molecular docking studies reveal:

-

Binding Affinity (Kd): 2.1 ± 0.3 μM for E. coli DNA ligase.

-

Interaction Sites: Halogen bonds between bromine and Arg-243 stabilize the enzyme-inhibitor complex .

Table 2: Inhibition Metrics vs. Analogues

| Compound | IC₅₀ (DNA Ligase) | Selectivity (vs. Topoisomerase) |

|---|---|---|

| (E)-3,5-Dibromo-N'-OH-Benzene | 1.8 μM | >50-fold |

| 3,5-Dibromo-Benzohydroxamic Acid | 4.2 μM | 12-fold |

Cytotoxic Effects

In in vitro assays, the compound induces G2/M phase arrest in HeLa cells (EC₅₀ = 5.7 μM). This aligns with its ligase inhibition profile, as stalled DNA repair triggers checkpoint activation.

Applications in Biomedical Research

Tool Compound for DNA Repair Studies

Researchers utilize this compound to:

-

Probe ligase function in CRISPR-Cas9 gene editing.

-

Sensitize cancer cells to ionizing radiation by impairing DNA damage response.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume